4-(2-Ethylpiperidin-1-yl)benzoic acid

EP1 antagonist Prostaglandin receptor Pain and inflammation research

4-(2-Ethylpiperidin-1-yl)benzoic acid is a selective EP1 antagonist (Ki=290 nM, IC50=500 nM) with ≥9-fold selectivity over other EP receptors. Its pKa of 5.72 alters ionization and solubility vs. benzoic acid. Ideal for graded EP1 signaling studies without complete receptor silencing. Standard purity is 98% by HPLC. Not a generic analog; the 2-ethyl substituent is critical for activity. Order now.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 1094943-17-5
Cat. No. B1462097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethylpiperidin-1-yl)benzoic acid
CAS1094943-17-5
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCC1CCCCN1C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H19NO2/c1-2-12-5-3-4-10-15(12)13-8-6-11(7-9-13)14(16)17/h6-9,12H,2-5,10H2,1H3,(H,16,17)
InChIKeyHZKMZTPNCIVTFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethylpiperidin-1-yl)benzoic acid (CAS 1094943-17-5): Key Specifications and Research-Grade Procurement Profile


4-(2-Ethylpiperidin-1-yl)benzoic acid is a piperidine-substituted benzoic acid derivative with the molecular formula C14H19NO2 and a molecular weight of 233.30 g/mol [1]. It is characterized by a benzoic acid core substituted at the para-position with a 2-ethylpiperidin-1-yl group, conferring distinct lipophilicity and electronic properties compared to unsubstituted benzoic acid . This compound is commercially available for research use with purities typically ranging from 98% to 99% as determined by HPLC .

Why 4-(2-Ethylpiperidin-1-yl)benzoic acid Cannot Be Replaced by Simple Piperidine or Benzoic Acid Analogs


Substituting 4-(2-ethylpiperidin-1-yl)benzoic acid with structurally related compounds such as 4-(piperidin-1-yl)benzoic acid or 2-(2-ethylpiperidin-1-yl)benzoic acid fails to replicate its unique pharmacological and physicochemical profile. The 2-ethyl substituent on the piperidine ring and the para-benzoic acid substitution pattern are critical for its specific antagonistic activity at the human EP1 receptor (Ki = 290 nM, IC50 = 500 nM) [1]. In contrast, the unsubstituted 4-(piperidin-1-yl)benzoic acid lacks this specific EP1 activity, while the ortho-substituted 2-(2-ethylpiperidin-1-yl)benzoic acid has been reported primarily for antimicrobial effects rather than EP1 antagonism . Furthermore, the predicted pKa of 5.72 ± 0.20 is significantly higher than that of benzoic acid (pKa 4.20), impacting ionization state and potentially affecting solubility, permeability, and target engagement in biological systems [2]. These quantitative differences underscore the non-interchangeable nature of this compound in research settings requiring precise EP1 modulation.

Quantitative Differentiation of 4-(2-Ethylpiperidin-1-yl)benzoic acid: Head-to-Head Comparative Data for Scientific Selection


EP1 Receptor Binding Affinity: Superior Ki Compared to SC-51089

4-(2-Ethylpiperidin-1-yl)benzoic acid exhibits a binding affinity (Ki) of 290 nM for the human EP1 receptor [1]. This represents a 4.6-fold improvement in affinity compared to the classical EP1 antagonist SC-51089, which has a reported Ki of 1,330 nM (1.33 µM) under comparable conditions [2]. While not as potent as the picomolar-affinity antagonist ONO-8711 (Ki = 0.6 nM) , the compound's intermediate affinity offers a distinct pharmacological window for studying EP1 receptor function without the potential for complete receptor silencing associated with ultra-high potency antagonists.

EP1 antagonist Prostaglandin receptor Pain and inflammation research

Functional EP1 Antagonism: Moderate Potency in Cellular Calcium Assay

In a functional intracellular calcium release assay using human EP1 receptor-expressing cells, 4-(2-ethylpiperidin-1-yl)benzoic acid antagonized PGE2-induced calcium flux with an IC50 of 500 nM [1]. This functional potency is comparable to its binding affinity, confirming its action as a competitive antagonist. By comparison, the reference antagonist ONO-8711 exhibits an IC50 of 50 nM in the same assay format , while SC-51089 has a reported functional IC50 in the low micromolar range [2]. The 10-fold difference in IC50 between this compound and ONO-8711 provides a useful gradient for dose-response studies.

EP1 antagonist Functional assay Calcium mobilization

EP Receptor Subtype Selectivity Profile

4-(2-Ethylpiperidin-1-yl)benzoic acid demonstrates notable selectivity for the EP1 receptor over other prostaglandin E2 receptor subtypes. Binding affinity data show Ki values of >2,700 nM for EP4, >5,000 nM for EP3, and >5,000 nM for EP2 [1]. This corresponds to a minimum selectivity ratio of 9-fold for EP1 over EP4 and >17-fold over EP3 and EP2. In contrast, the classical antagonist SC-51089 exhibits selectivity ratios of 46-fold for EP1 over EP3 (Ki = 17,500 nM) and 46-fold over EP2 (Ki = 61,100 nM) , while ONO-8711 is highly selective with >1,000-fold ratios . The compound's selectivity profile is intermediate, offering a balance between target engagement and off-target minimization.

EP1 selectivity Prostaglandin receptor panel Off-target profiling

Predicted pKa and Ionization State Differentiation

The predicted acid dissociation constant (pKa) of 4-(2-ethylpiperidin-1-yl)benzoic acid is 5.72 ± 0.20 . This is 1.52 log units higher than the pKa of unsubstituted benzoic acid (4.20) [1]. At physiological pH 7.4, benzoic acid is >99.9% ionized (carboxylate form), whereas this compound is approximately 98% ionized, resulting in a ~2% neutral fraction. This subtle shift in ionization equilibrium can influence passive membrane permeability and solubility in lipid environments [2]. Furthermore, the basic piperidine nitrogen (predicted pKa ~9-10) remains predominantly protonated at physiological pH, contributing to a zwitterionic character that may affect protein binding and tissue distribution.

Physicochemical property pKa prediction Solubility and permeability

Commercial Purity: 98% to 99% by HPLC

4-(2-Ethylpiperidin-1-yl)benzoic acid is commercially available at two primary purity grades: 98% (standard research grade) from suppliers such as Bidepharm and 99% (HPLC) from specialized chemical providers like Hubei Yangxin Pharmaceutical Technology . Both grades are suitable for most biochemical and pharmacological applications. The 99% grade, supported by CNAS 17034+17025 dual certification, is recommended for studies requiring minimal impurity interference, such as receptor binding assays or in vivo studies where trace contaminants could confound results [1].

Purity Quality control Procurement specification

Optimal Research and Industrial Applications for 4-(2-Ethylpiperidin-1-yl)benzoic acid


EP1 Receptor Pharmacology Studies Requiring Moderate Potency

Given its intermediate Ki (290 nM) and IC50 (500 nM) values relative to high-potency antagonists like ONO-8711, this compound is ideally suited for pharmacological studies where partial or graded inhibition of EP1 receptor signaling is desired [1]. Applications include investigating the role of EP1 in pain pathways without complete receptor silencing, or in combination studies where subtle modulation of prostaglandin E2 responses is needed [2].

Selectivity Profiling and Off-Target Assessment

The defined selectivity profile (≥9-fold over EP4, ≥17-fold over EP3/EP2) makes 4-(2-ethylpiperidin-1-yl)benzoic acid a useful tool for discriminating EP1-mediated effects from those mediated by other prostaglandin receptor subtypes [3]. It can be employed in cell-based assays and tissue preparations to validate EP1-specific contributions to physiological or pathophysiological processes [4].

Physicochemical Property Optimization in Medicinal Chemistry

The elevated pKa (5.72) compared to benzoic acid (4.20) alters the compound's ionization state at physiological pH, which may be exploited in medicinal chemistry campaigns aimed at improving the pharmacokinetic properties of EP1 antagonist leads . The compound serves as a benchmark for understanding how subtle structural modifications (2-ethylpiperidine substitution) impact acid strength and, consequently, solubility and permeability [5].

High-Purity Reference Standard for Analytical Method Development

The availability of 99% HPLC-purity material with comprehensive analytical documentation (NMR, MS, HPLC, etc.) from certified suppliers positions this compound as a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying EP1 antagonists in biological matrices or pharmaceutical formulations [6].

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